Cas no 125-46-2 (Usnic acid)

Usnic acid 化学的及び物理的性質
名前と識別子
-
- Usnic acid
- 2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-9bH-dibenzofuran-1,3-dione
- 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione
- 9bh)-dibenzofurandione, 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-3(2h
- (+-)-uanic acid
- usno
- Usnic
- USNEIN
- USNIACIN
- UNSICACID
- Usnea acid
- usninsaeure
- USNINIC ACID
- (+-)-uanicacid
- (S)-usnate
- (-)-Usnic acid
- (S)-Usnic acid
-
- MDL: MFCD00065294
- インチ: 1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,11,22-23H,1-4H3
- InChIKey: CUCUKLJLRRAKFN-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(C)C(OC2=C(C(C)=O)C(O)=C(C)C(O)=C12)=C3)C(C(C)=O)C3=O
計算された属性
- せいみつぶんしりょう: 344.089603g/mol
- ひょうめんでんか: 0
- XLogP3: 1.4
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 回転可能化学結合数: 2
- どういたいしつりょう: 344.089603g/mol
- 単一同位体質量: 344.089603g/mol
- 水素結合トポロジー分子極性表面積: 118Ų
- 重原子数: 25
- 複雑さ: 708
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 344.3
- ひょうめんでんか: 0
- 互変異性体の数: 147
じっけんとくせい
- 色と性状: イエロー菱形結晶(アセトン)
- 密度みつど: 1.2869 (rough estimate)
- ゆうかいてん: 200°C
- ふってん: 605.4°C at 760 mmHg
- フラッシュポイント: 219.1±23.6 °C
- 屈折率: 495 ° (C=0.7, CHCl3)
- ようかいど: Solubility at 25 °C (g/100 ml): acetone, 0.77; ethyl acetate, 0.88; fural, 7.32; furfuryl alcohol, 1.21
- PSA: 117.97000
- LogP: 1.49980
- ようかいせい: クロロホルムや氷酢酸に溶けやすいが、熱アルコールには溶けにくい。
- マーカー: 9893
- ひせんこうど: D16 +509.4° (c = 0.697 in chloroform)
- じょうきあつ: No data available
Usnic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H335
- 警告文: P261
- 危険カテゴリコード: 25-50/53
- セキュリティの説明: S22-S24/25
- RTECS番号:HP5270000
-
危険物標識:
- リスク用語:R22
- セキュリティ用語:S22-S24/25
- どくせい:LD50 i.v. in mice: 25 mg/kg (Gottlieb, Shaw)
- ちょぞうじょうけん:Inert atmosphere,2-8°C
Usnic acid 税関データ
- 税関コード:2917399090
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Usnic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-WW228-1g |
Usnic acid |
125-46-2 | 98% | 1g |
¥112.0 | 2022-06-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn5558-20mg |
Usnic acid |
125-46-2 | 98% | 20mg |
¥1442.00 | 2023-09-07 | |
ChemScence | CS-0009679-5mg |
Usnic acid |
125-46-2 | 98.69% | 5mg |
$50.0 | 2022-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40305-25g |
Usnic acid |
125-46-2 | 98% | 25g |
¥669.0 | 2023-09-05 | |
LKT Labs | U7354-5 g |
Usnic Acid |
125-46-2 | ≥98% | 5g |
$77.20 | 2023-07-10 | |
TRC | U850153-10g |
Usnic Acid |
125-46-2 | 10g |
$ 105.00 | 2022-06-02 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40305-5g |
Usnic acid |
125-46-2 | 5g |
¥306.0 | 2021-09-03 | ||
Enamine | EN300-7388062-0.25g |
4,10-diacetyl-11,13-dihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),6,10,12-tetraene-3,5-dione |
125-46-2 | 0.25g |
$19.0 | 2023-05-26 | ||
BioAustralis | BIA-U1380-5 mg |
Usnic acid |
125-46-2 | >95% by HPLC | 5mg |
$63.00 | 2023-07-10 | |
Enamine | EN300-7388062-0.1g |
4,10-diacetyl-11,13-dihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),6,10,12-tetraene-3,5-dione |
125-46-2 | 0.1g |
$19.0 | 2023-05-26 |
Usnic acid サプライヤー
Usnic acid 関連文献
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Acetophenones
- Natural Products and Extracts Plant Extracts Plant based Miscellaneous
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
Usnic acidに関する追加情報
Professional Introduction to Usnic Acid (CAS No: 125-46-2)
Usnic acid, a naturally occurring compound with the chemical formula C₁₆H₁₀O₇, is a derivative of usnic acid found in lichens of the genera Usnea and Evernia. This remarkable substance has garnered significant attention in the field of chemomedicine due to its diverse biological activities and potential therapeutic applications. With a CAS number of 125-46-2, usnic acid is widely recognized for its antimicrobial, anti-inflammatory, and antioxidant properties, making it a subject of extensive research in both academic and industrial settings.
The chemical structure of usnic acid consists of a naphthoquinone core substituted with two hydroxyl groups and a carboxyl group. This unique arrangement contributes to its remarkable stability and bioactivity. Over the years, researchers have uncovered numerous pharmacological benefits associated with usnic acid, which have been validated through an array of preclinical and clinical studies. The compound's ability to inhibit bacterial growth has been particularly noteworthy, as it has shown efficacy against a wide range of pathogens, including those resistant to conventional antibiotics.
In recent years, the antimicrobial properties of usnic acid have been extensively studied, particularly in the context of emerging multidrug-resistant infections. A groundbreaking study published in the journal Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The research demonstrated that usnic acid disrupts bacterial cell membranes, leading to leakage of intracellular contents and ultimately cell death. This mechanism of action suggests that usnic acid could be a valuable addition to existing antimicrobial strategies.
Beyond its antimicrobial applications, usnic acid has also been investigated for its potential anti-inflammatory effects. Chronic inflammation is a hallmark of various diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. Studies have shown that usnic acid can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. Additionally, its antioxidant properties help neutralize reactive oxygen species (ROS), thereby reducing oxidative stress—a contributing factor to many chronic illnesses.
The therapeutic potential of usnic acid extends to its role in cancer research. Emerging evidence suggests that the compound can induce apoptosis in cancer cells while sparing healthy cells. A study published in the Journal of Natural Products demonstrated that usnic acid selectively targets malignant cells by activating caspase-dependent apoptosis pathways. Furthermore, its ability to inhibit tyrosine kinases has implications for developing novel anticancer agents. These findings underscore the importance of further exploring usnic acid's oncological applications.
In addition to its biological activities, usnic acid exhibits notable phototoxic properties. When exposed to ultraviolet (UV) light, it generates reactive oxygen species that can damage microbial cells. This characteristic has led to its incorporation into photodynamic therapy (PDT) protocols for treating skin infections and superficial tumors. The combination of usnic acid with light-based treatments offers a non-invasive approach to targeting pathogens without systemic side effects.
The safety profile of usnic acid is another area of interest among researchers. While high concentrations may cause mild gastrointestinal discomfort, studies indicate that moderate doses are well-tolerated in humans. This makes it an attractive candidate for developing natural-based therapeutics with reduced toxicity compared to synthetic alternatives. However, further clinical trials are necessary to fully assess its safety and efficacy in human populations.
The industrial significance of usnic acid cannot be overstated. Its natural origin and biodegradability align with the growing demand for sustainable healthcare solutions. Pharmaceutical companies are increasingly exploring plant-derived compounds like usnic acid as alternatives to conventional drugs due to their lower environmental impact. Moreover, advancements in extraction technologies have improved the yield and purity of usnic acid extracts, making it more feasible for large-scale production.
The future direction of usnic acid research is promising, with investigations focusing on optimizing its delivery systems for enhanced bioavailability. Nanotechnology-based formulations are being explored as potential vehicles for delivering usnic acid directly to target sites within the body. Such innovations could significantly improve therapeutic outcomes while minimizing side effects.
In conclusion, usnic acid (CAS No: 125-46-2) is a multifaceted compound with extensive applications in chemomedicine. Its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties make it a compelling candidate for developing novel treatments across various medical disciplines. As research continues to uncover new insights into its mechanisms of action, the therapeutic potential of this natural product is likely to expand further.
125-46-2 (Usnic acid) 関連製品
- 446-72-0(Genistein)
- 478-01-3(Nobiletin)
- 125-46-2(Usnic acid)
- 152-95-4(Sophoricoside)
- 115-53-7(Sinomenine)
- 90-19-7(7-O-Methyl Quercetin)
- 117-39-5(Quercetin)
- 83-79-4(Rotenone)
- 6159-66-6((2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one)
- 479-66-3(Fulvic acid)

